2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Overview
Description
2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is a complex organic compound It is characterized by the presence of multiple piperidine and piperazine rings, which are known for their stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide typically involves multiple steps. The process begins with the preparation of the piperidine and piperazine derivatives, followed by their coupling under controlled conditions. Common reagents used in these reactions include various amines, acylating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as an oxidation catalyst.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Used in organic synthesis and as a stabilizer.
2,2,6,6-Tetramethylpiperidine-1-oxyl derivatives: Various derivatives are used in different chemical and industrial applications.
Uniqueness
2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide is unique due to its specific structure, which combines multiple piperidine and piperazine rings. This structure provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50N6O2/c1-23(2)13-19(14-24(3,4)29-23)27-21(33)17-31-9-11-32(12-10-31)18-22(34)28-20-15-25(5,6)30-26(7,8)16-20/h19-20,29-30H,9-18H2,1-8H3,(H,27,33)(H,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWNDZDNQGWFKDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)CN2CCN(CC2)CC(=O)NC3CC(NC(C3)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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